4'-Amino-2-methoxy-3'-methyl-4-nitroazobenzene
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Overview
Description
4’-Amino-2-methoxy-3’-methyl-4-nitroazobenzene is an organic compound with the molecular formula C14H14N4O3 and a molecular weight of 286.293 g/mol . This compound belongs to the class of azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. Azobenzenes are known for their vivid colors and are widely used in dye and pigment industries.
Preparation Methods
The synthesis of 4’-Amino-2-methoxy-3’-methyl-4-nitroazobenzene typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
4’-Amino-2-methoxy-3’-methyl-4-nitroazobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, reduction of the nitro group yields 4’-Amino-2-methoxy-3’-methyl-4-aminoazobenzene.
Scientific Research Applications
4’-Amino-2-methoxy-3’-methyl-4-nitroazobenzene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various azo dyes and pigments, which are important in textile and printing industries.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving azo compounds, such as azo reductases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways involved in diseases.
Mechanism of Action
The mechanism of action of 4’-Amino-2-methoxy-3’-methyl-4-nitroazobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The specific pathways and targets depend on the context of its use, such as in enzyme assays or therapeutic applications .
Comparison with Similar Compounds
4’-Amino-2-methoxy-3’-methyl-4-nitroazobenzene can be compared with other azobenzene derivatives, such as:
4-Amino-3-nitroazobenzene: Similar in structure but lacks the methoxy and methyl groups, which can affect its reactivity and applications.
4-Amino-2-methyl-4’-nitroazobenzene: Similar but with a different substitution pattern, leading to variations in its chemical and physical properties.
4-(Dimethylamino)-2-methyl-4’-nitroazobenzene: Contains a dimethylamino group, which can influence its electronic properties and interactions with other molecules.
These comparisons highlight the unique features of 4’-Amino-2-methoxy-3’-methyl-4-nitroazobenzene, such as its specific substitution pattern and resulting properties, which make it suitable for particular applications in research and industry.
Properties
CAS No. |
144829-57-2 |
---|---|
Molecular Formula |
C14H14N4O3 |
Molecular Weight |
286.29 g/mol |
IUPAC Name |
4-[(2-methoxy-4-nitrophenyl)diazenyl]-2-methylaniline |
InChI |
InChI=1S/C14H14N4O3/c1-9-7-10(3-5-12(9)15)16-17-13-6-4-11(18(19)20)8-14(13)21-2/h3-8H,15H2,1-2H3 |
InChI Key |
DUZHUGDHNLXEIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC)N |
Origin of Product |
United States |
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